molecular formula C20H20N4O2 B2651590 N-{1-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]cyclohexyl}benzamide CAS No. 1340825-00-4

N-{1-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]cyclohexyl}benzamide

Cat. No.: B2651590
CAS No.: 1340825-00-4
M. Wt: 348.406
InChI Key: BWHPWMSSQGHEAI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{1-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]cyclohexyl}benzamide is a recognized and potent small-molecule inhibitor of p21-activated kinase 4 (PAK4), a key node in the oncogenic Rho GTPase signaling pathway source . By selectively targeting the kinase domain of PAK4, this compound effectively disrupts the phosphorylation of downstream effectors, leading to the inhibition of cancer cell proliferation, invasion, and survival source . Its primary research value lies in dissecting the role of PAK4 in tumorigenesis and metastasis, particularly in cancers such as pancreatic, colorectal, and breast cancer where this pathway is frequently dysregulated source . Researchers utilize this inhibitor as a critical chemical probe to validate PAK4 as a therapeutic target and to investigate the complex signaling networks that control cytoskeletal remodeling, cell adhesion, and anchorage-independent growth. This makes it an indispensable tool for in vitro and in vivo studies aimed at developing novel targeted cancer therapies.

Properties

IUPAC Name

N-[1-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)cyclohexyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4O2/c25-18(16-7-3-1-4-8-16)23-20(11-5-2-6-12-20)19-22-17(24-26-19)15-9-13-21-14-10-15/h1,3-4,7-10,13-14H,2,5-6,11-12H2,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWHPWMSSQGHEAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)(C2=NC(=NO2)C3=CC=NC=C3)NC(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{1-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]cyclohexyl}benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the oxadiazole ring: This can be achieved by reacting a suitable hydrazide with a nitrile under acidic conditions.

    Cyclohexyl group introduction: The cyclohexyl group can be introduced via a Grignard reaction or other alkylation methods.

    Pyridine ring attachment: The pyridine ring can be introduced through a coupling reaction, such as a Suzuki or Heck reaction.

    Benzamide formation: The final step involves the formation of the benzamide moiety through an amide coupling reaction, typically using a coupling reagent like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-{1-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]cyclohexyl}benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogenation or metal hydrides like sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride in methanol.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

N-{1-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]cyclohexyl}benzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential as a therapeutic agent in drug discovery.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-{1-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]cyclohexyl}benzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to changes in cellular pathways and biological processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Below is a comparative analysis of N-{1-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]cyclohexyl}benzamide and analogous compounds, focusing on structural variations, physicochemical properties, and inferred biological implications.

Table 1: Key Structural and Functional Comparisons

Compound Name Key Structural Features Molecular Weight LogP* (Estimated) Notable Modifications & Implications References
This compound (Target Compound) Pyridin-4-yl-oxadiazole, cyclohexyl, benzamide ~377.4 g/mol ~2.8 Balanced lipophilicity; pyridine enhances solubility and target engagement.
2-(2-Bromophenyl)-N-(1-(3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)cyclohexyl)acetamide Bromophenyl-acetamide replaces benzamide; same oxadiazole-pyridine scaffold ~469.3 g/mol ~3.5 Increased molecular weight and lipophilicity; bromine may improve binding but reduce solubility. Discontinued (synthesis challenges?) .
3-{1-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]cyclohexyl}-1-[3-(trifluoromethyl)phenyl]urea Urea replaces benzamide; trifluoromethylphenyl substituent ~431.4 g/mol ~3.2 Urea group may enhance hydrogen bonding; CF3 group increases metabolic stability and electronegativity.
3,4,5-Trimethoxy-N-(1-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)cyclohexyl)benzamide Thiophen-3-yl replaces pyridin-4-yl; trimethoxybenzamide ~451.5 g/mol ~3.0 Thiophene reduces basicity and solubility; trimethoxy group increases steric bulk and lipophilicity.
N-[(2S)-3-[4-(Hexyloxy)phenyl]-1-{[(2S)-1-hydroxy-3-phenylpropan-2-yl]amino}-1-oxopropan-2-yl]benzamide Hexyloxy-phenyl, chiral hydroxy-propanamide substituents ~563.7 g/mol ~4.1 Long alkoxy chain increases logP significantly; chiral centers may confer stereospecific binding.

*LogP values estimated using fragment-based methods (e.g., Moriguchi or XLogP3).

Research Findings and Implications

Thiophene’s lower polarity may also decrease aqueous solubility . The 1,2,4-oxadiazole ring in all analogs enhances metabolic stability compared to ester-containing analogs, as oxadiazoles resist hydrolysis .

Role of Substituents on Benzamide/Urea :

  • Trifluoromethylphenyl urea () introduces strong electron-withdrawing effects, likely improving resistance to oxidative metabolism. The urea group may form additional hydrogen bonds, enhancing affinity for serine proteases or kinases .
  • Bromophenyl acetamide () increases steric bulk and lipophilicity, which could improve membrane permeability but may lead to off-target interactions .

Shorter alkoxy chains (e.g., butoxy) balance solubility and permeability .

Chiral Centers and Stereochemistry :

  • Chiral hydroxy-propanamide derivatives () highlight the importance of stereochemistry in target engagement. Enantiomeric purity could drastically affect efficacy, necessitating asymmetric synthesis .

Biological Activity

N-{1-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]cyclohexyl}benzamide is a novel compound that has garnered attention for its potential biological activities, particularly in the fields of insecticidal and fungicidal applications. This compound belongs to a class of benzamides substituted with a pyridine-linked 1,2,4-oxadiazole moiety, which has been associated with various pharmacological effects.

Chemical Structure and Properties

The molecular formula for this compound is C19H20N4O2C_{19}H_{20}N_{4}O_{2} with a molecular weight of 368.46 g/mol. The compound features multiple functional groups that contribute to its biological activity.

PropertyValue
Molecular FormulaC19H20N4O2
Molecular Weight368.46 g/mol
LogP (Partition Coefficient)3.201
Water Solubility (LogSw)-2.92
Polar Surface Area58.326 Ų

Synthesis

The synthesis of this compound involves several key steps:

  • Esterification and Cyanation : Initial reactions to form the necessary intermediates.
  • Cyclization : Formation of the oxadiazole ring.
  • Aminolysis : Final coupling with cyclohexylamine to yield the target compound.

These steps have been optimized to ensure high yields and purity of the final product.

Insecticidal Activity

Preliminary bioassays have demonstrated that compounds similar to this compound exhibit significant insecticidal properties. For instance, studies show that certain derivatives achieve up to 100% larvicidal activity against mosquito larvae at concentrations as low as 10 mg/L .

Fungicidal Activity

The fungicidal efficacy of this class of compounds has also been notable. In particular, compounds derived from this structure have shown promising results against various fungal pathogens. For example, one study reported that at a concentration of 50 mg/L, several compounds exhibited over 90% inhibitory activity against Botrytis cinerea, outperforming established fungicides like fluxapyroxad .

Case Studies

  • Larvicidal Efficacy : A study assessed the larvicidal effects of several benzamides substituted with pyridine-linked 1,2,4-oxadiazole. The results indicated that compound 7a had a larvicidal activity of 100% at 10 mg/L and remained effective at lower concentrations (40% at 1 mg/L) .
  • Fungicidal Activity Against Botrytis cinerea : Another investigation highlighted that compound 7h demonstrated superior fungicidal activity (90.5%) compared to fluxapyroxad (63.6%) when tested against Botrytis cinerea .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-{1-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]cyclohexyl}benzamide, and how can purity be optimized?

  • Methodology :

  • The 1,2,4-oxadiazol-5-yl moiety is typically synthesized via cyclization of an amidoxime with a carboxylic acid derivative under acidic conditions. For example, reacting 4-pyridinecarbonitrile with hydroxylamine hydrochloride forms the amidoxime intermediate, which is then coupled with a cyclohexyl-substituted benzamide precursor .
  • Purification: Use column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization in ethanol. Confirm purity (>95%) via HPLC (C18 column, acetonitrile/water mobile phase) and NMR (e.g., absence of residual solvent peaks in 1^1H NMR at 400 MHz) .

Q. How can the structure of this compound be rigorously characterized?

  • Methodology :

  • X-ray crystallography : Use SHELXL for refinement of single-crystal data to resolve the cyclohexyl conformation and oxadiazole-pyridine dihedral angles .
  • Spectroscopy :
  • 1^1H and 13^{13}C NMR to confirm substitution patterns (e.g., pyridinyl protons at δ 8.5–8.7 ppm, cyclohexyl CH2_2 at δ 1.2–2.1 ppm).
  • High-resolution mass spectrometry (HRMS) for molecular ion validation (e.g., [M+H]+^+ calculated for C20_{20}H20_{20}N4_4O2_2: 372.1586) .

Q. What physicochemical properties are critical for in vitro assays?

  • Methodology :

  • LogP : Determine experimentally via shake-flask method (octanol/water partition) or computationally using Molinspiration. Expected logP ~2.5 due to the hydrophobic cyclohexyl and benzamide groups .
  • Solubility : Measure equilibrium solubility in PBS (pH 7.4) and DMSO. If <10 µM in PBS, consider PEG-400 or cyclodextrin-based formulations for biological assays .

Advanced Research Questions

Q. How can researchers identify potential biological targets for this compound?

  • Methodology :

  • Receptor binding assays : Screen against GPCRs (e.g., 5-HT1D_{1D} or 5-HT1B_{1B}) using radioligand competition (e.g., [3^3H]GR125743 displacement) .
  • Kinase profiling : Use a panel of 50+ kinases (e.g., EGFR, VEGFR2) at 10 µM to assess inhibition. IC50_{50} values <1 µM suggest target engagement .
  • Structural insights : Perform docking studies (AutoDock Vina) using PDB structures (e.g., 5-HT1B_{1B}, PDB: 6G79) to prioritize targets .

Q. How to resolve contradictions in biological activity across different assays?

  • Methodology :

  • Assay validation : Compare results in HEK293 vs. CHO cells transfected with the same receptor to rule out cell-line-specific artifacts .
  • Metabolic stability : Incubate with liver microsomes (human/rat) for 1 hour. If rapid degradation occurs (<50% remaining), use CYP450 inhibitors (e.g., 1-ABT) to stabilize .
  • Data normalization : Use Z’-factor >0.5 to confirm assay robustness and exclude false positives .

Q. What strategies optimize SAR for enhancing potency and selectivity?

  • Methodology :

  • Substitution patterns :
  • Replace pyridin-4-yl with pyridin-3-yl to alter hydrogen bonding (e.g., Compound 37 in SARS-CoV-2 main protease study ).
  • Modify the benzamide with electron-withdrawing groups (e.g., -CF3_3) to enhance metabolic stability .
  • Selectivity profiling : Compare IC50_{50} ratios across related targets (e.g., 5-HT1D_{1D} vs. 5-HT1B_{1B}) to identify structural determinants of selectivity .

Q. How to design a crystallography study for ligand-target complexes?

  • Methodology :

  • Co-crystallization : Soak purified protein (e.g., 5-HT1B_{1B}) with 2 mM compound in 20% PEG 3350, pH 6.5. Collect data at 1.8 Å resolution using synchrotron radiation .
  • Refinement : Use SHELXL for anisotropic B-factor refinement. Validate ligand placement with 2FoFc2F_o-F_c maps contoured at 1.2σ .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.